molecular formula C11H22ClN3OS B12775714 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride CAS No. 86503-35-7

3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride

Cat. No.: B12775714
CAS No.: 86503-35-7
M. Wt: 279.83 g/mol
InChI Key: MDUKDIFXGGTQSU-UHFFFAOYSA-N
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Description

3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a propyl chain, a methyl group, and a thiohydantoin core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable alkyl halide to form the diethylamino propyl intermediate. This intermediate is then reacted with a thiohydantoin derivative under controlled conditions to yield the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with carboxyl groups on proteins and other biomolecules, leading to the formation of stable amide linkages. This process is facilitated by the activation of carboxyl groups through the formation of reactive intermediates, such as O-acylisourea .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is unique due to its specific structural features, which confer distinct reactivity and selectivity in various chemical reactions. Its thiohydantoin core and diethylamino propyl group provide unique properties that differentiate it from other carbodiimide reagents .

Properties

CAS No.

86503-35-7

Molecular Formula

C11H22ClN3OS

Molecular Weight

279.83 g/mol

IUPAC Name

3-[3-(diethylamino)propyl]-5-methyl-2-sulfanylideneimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C11H21N3OS.ClH/c1-4-13(5-2)7-6-8-14-10(15)9(3)12-11(14)16;/h9H,4-8H2,1-3H3,(H,12,16);1H

InChI Key

MDUKDIFXGGTQSU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)C(NC1=S)C.Cl

Origin of Product

United States

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